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Compound of Interest

Compound Name: 4-(Ethoxycarbonyl)benzoic acid

Cat. No.: B1345969 Get Quote

An In-depth Technical Guide to 4-(Ethoxycarbonyl)benzoic Acid: Properties, Reactivity, and

Applications

Introduction
4-(Ethoxycarbonyl)benzoic acid, also known as monoethyl terephthalate, is a bifunctional

aromatic compound that holds significant importance as a versatile building block in organic

synthesis. Its structure, featuring both a carboxylic acid and an ethyl ester group at the para

positions of a benzene ring, allows for selective chemical transformations. This dual reactivity

makes it a valuable intermediate in the synthesis of pharmaceuticals, polymers, and advanced

materials. This guide provides a comprehensive overview of its chemical properties, analytical

characterization, synthetic applications, and handling protocols, tailored for researchers and

professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties
4-(Ethoxycarbonyl)benzoic acid is a solid at room temperature.[1] The presence of both a

hydrogen bond donor (the carboxylic acid) and acceptor (both carbonyls) contributes to its

crystalline nature and relatively high melting point.
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Property Value

IUPAC Name 4-(ethoxycarbonyl)benzoic acid

CAS Number 713-57-5[2]

Molecular Formula C₁₀H₁₀O₄[1]

Molecular Weight 194.19 g/mol [3]

Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C(=O)O

InChI Key ADFVYWCDAKWKPH-UHFFFAOYSA-N[1]

Synonyms
Monoethyl terephthalate, Terephthalic acid

monoethyl ester

Physical and Chemical Properties
Property Value Source(s)

Physical Form Solid / Crystalline Powder [1]

Melting Point 169.9 °C [1]

Boiling Point 342 °C at 760 mmHg [4]

Purity Typically ≥98% [1][4]

Storage
Sealed in dry, room

temperature conditions
[2]

Synthesis and Reactivity
The synthetic utility of 4-(ethoxycarbonyl)benzoic acid stems from the differential reactivity of

its two functional groups, which can be addressed sequentially.

Synthesis Routes
The most common laboratory and industrial synthesis involves the partial hydrolysis of diethyl

terephthalate or the monoesterification of terephthalic acid. The choice of method depends on
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the desired scale and available starting materials. A controlled reaction environment is crucial

to prevent the formation of terephthalic acid or unreacted starting material.

Core Reactivity
The molecule's chemistry is dominated by the carboxylic acid and the ethyl ester functionalities.

Carboxylic Acid Group: This group is the more reactive site for many transformations. It can

be readily converted into acid chlorides, amides, or other esters, or it can be reduced. This

reactivity is central to its use as a building block where the ester group is retained as a less

reactive handle or for later modification.

Ethyl Ester Group: The ester is less reactive than the carboxylic acid. It is susceptible to

hydrolysis under basic or acidic conditions, typically requiring more forcing conditions than

transformations of the free acid. It can also undergo transesterification in the presence of an

alcohol and a suitable catalyst.

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. However,

the presence of two deactivating carboxyl-type groups makes these reactions challenging

and typically requires harsh conditions.

This differential reactivity allows for a logical synthetic flow, as illustrated below.

4-(Ethoxycarbonyl)benzoic acid

Amide Formation
(e.g., Amine, Coupling Agent)

 Address Carboxylic Acid
(More Reactive)

Ester Hydrolysis
(e.g., NaOH, H₂O)

 Address Ethyl Ester
(Less Reactive)

4-(Ethoxycarbonyl)benzamide Derivative Terephthalic Acid
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Caption: Logical workflow for selective reactions of 4-(ethoxycarbonyl)benzoic acid.

Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation of 4-
(ethoxycarbonyl)benzoic acid and its derivatives.

Spectroscopic Data
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Technique Expected Signature

¹H NMR

- Aromatic Protons: Two doublets in the ~7.9-8.2

ppm region, integrating to 2H each,

characteristic of a 1,4-disubstituted benzene

ring. - Ethyl Group: A quartet around ~4.4 ppm

(CH₂) and a triplet around ~1.4 ppm (CH₃). -

Carboxylic Acid Proton: A very broad singlet,

typically >12 ppm, which may not always be

observed depending on the solvent and

concentration.

¹³C NMR

- Carbonyl Carbons: Two distinct signals in the

~165-175 ppm range for the ester and acid

carbonyls.[5] - Aromatic Carbons: Four signals

in the ~129-135 ppm range, with two quaternary

carbons and two protonated carbons.[5] - Ethyl

Group: Two signals, one around ~61 ppm (CH₂)

and one around ~14 ppm (CH₃).

IR Spectroscopy

- O-H Stretch (Acid): A very broad band from

~2500-3300 cm⁻¹. - C=O Stretch (Ester): A

strong, sharp peak around ~1720 cm⁻¹.[6] -

C=O Stretch (Acid): A strong peak around

~1680 cm⁻¹, often appearing broader than the

ester C=O.[6] - C-O Stretches: Strong bands in

the 1100-1300 cm⁻¹ region.

Mass Spectrometry

- Molecular Ion (M⁺): A peak at m/z = 194. - Key

Fragments: Loss of the ethoxy group (-OC₂H₅,

m/z = 149), loss of the carboxylic acid group (-

COOH, m/z = 149), and loss of the entire ester

group (-COOC₂H₅, m/z = 121).

Note: Specific chemical shifts can vary based on the solvent and instrument used. The

provided data are typical reference values.

Applications in Research and Drug Development
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The utility of 4-(ethoxycarbonyl)benzoic acid lies in its capacity to act as a rigid linker or a

key intermediate in the construction of more complex molecules.

Pharmaceutical Synthesis
This compound is a precursor in the synthesis of various active pharmaceutical ingredients

(APIs). The carboxylic acid can be coupled with amine-containing fragments to build molecules

with amide bonds, a ubiquitous feature in drug candidates. For instance, derivatives of 4-

aminobenzoic acid, which can be synthesized from this precursor, are foundational to many

local anesthetics like benzocaine.[7] The synthesis of ethyl 4-aminobenzoate (Benzocaine)

often proceeds from the reduction of ethyl 4-nitrobenzoate, which itself can be derived from

transformations involving the 4-(ethoxycarbonyl)benzoic acid scaffold.[8][9]

Materials Science and Coordination Chemistry
In materials science, it serves as a monomer or a functionalizing agent for polymers. In

coordination chemistry, it is used to synthesize metal-organic frameworks (MOFs) and

coordination polymers. For example, it reacts with barium carbonate to form a two-dimensional

barium(II) coordination polymer, demonstrating its utility in creating structured inorganic-organic

hybrid materials.[10][11]

Organic Synthesis Intermediate
It is a valuable starting material for producing other important synthetic intermediates.

Ethyl 4-formylbenzoate: Selective reduction of the carboxylic acid group (or its corresponding

acid chloride) yields ethyl 4-formylbenzoate, a key reagent for introducing a benzaldehyde

moiety into molecules.[12][13][14]

Ethyl 4-aminobenzoate: Conversion of the carboxylic acid to an amine via reactions like the

Curtius or Hofmann rearrangement provides access to aniline derivatives.[15]

Safety and Handling
As with any laboratory chemical, proper handling of 4-(ethoxycarbonyl)benzoic acid is

essential to ensure safety.
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Hazard Identification
Based on available safety data, this compound is classified with the following hazards:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Recommended Precautions
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[1]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields or goggles, and a lab coat.[1]

Handling: Avoid breathing dust.[1] Prevent contact with skin and eyes. Do not eat, drink, or

smoke when using this product. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]

Disposal: Dispose of contents and container in accordance with local, regional, national, and

international regulations.[1]

Representative Experimental Protocol: Amide
Synthesis
This protocol details the synthesis of N-benzyl-4-(ethoxycarbonyl)benzamide, a representative

amide coupling reaction that highlights the utility of 4-(ethoxycarbonyl)benzoic acid in

building molecular complexity relevant to drug discovery.

Objective: To synthesize an amide by activating the carboxylic acid group of 4-
(ethoxycarbonyl)benzoic acid and coupling it with benzylamine.

Materials and Reagents
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4-(Ethoxycarbonyl)benzoic acid

Thionyl chloride (SOCl₂)

Benzylamine

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, condenser, magnetic stirrer, dropping funnel, separatory funnel

Step-by-Step Procedure
Step 1: Activation to the Acid Chloride

In a fume hood, add 4-(ethoxycarbonyl)benzoic acid (1.0 eq) to a dry round-bottom flask

equipped with a magnetic stir bar and a reflux condenser.

Add an excess of thionyl chloride (e.g., 5.0 eq).

Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction progress can

be monitored by the cessation of gas (HCl and SO₂) evolution.

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with

appropriate traps) to yield the crude 4-(ethoxycarbonyl)benzoyl chloride as an oil or solid.

This intermediate is moisture-sensitive and is typically used immediately without further

purification.

Step 2: Amide Coupling
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Dissolve the crude acid chloride from Step 1 in anhydrous dichloromethane (DCM).

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous

DCM. Triethylamine acts as a base to neutralize the HCl byproduct.

Cool the amine solution to 0 °C in an ice bath.

Add the acid chloride solution dropwise to the stirred amine solution over 15-20 minutes.

After the addition is complete, remove the ice bath and allow the reaction to warm to room

temperature. Stir for an additional 1-2 hours.

Step 3: Work-up and Purification

Transfer the reaction mixture to a separatory funnel.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes)

to yield pure N-benzyl-4-(ethoxycarbonyl)benzamide.

Workflow Diagram
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Step 1: Activation

Step 2: Coupling

Step 3: Purification

1. Combine 4-(ethoxycarbonyl)benzoic acid
 and excess SOCl₂

2. Reflux for 2-3 hours

3. Remove excess SOCl₂ in vacuo

Intermediate:
4-(ethoxycarbonyl)benzoyl chloride

6. Add acid chloride solution dropwise

4. Dissolve benzylamine & TEA in DCM

5. Cool amine solution to 0 °C

7. Stir at room temperature

8. Aqueous Work-up
(H₂O, NaHCO₃, Brine)

9. Dry (MgSO₄) and concentrate

10. Recrystallize

Final Product:
N-benzyl-4-(ethoxycarbonyl)benzamide

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of an amide derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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